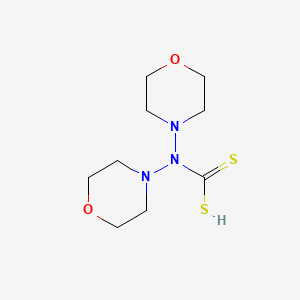

Carbamodithioic acid, di-4-morpholinyl-

説明

Morpholine, a six-membered heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound. Dithiocarbamates generally exhibit chelating properties, enabling metal complexation, and their bioactivity often depends on substituent groups .

特性

CAS番号 |

37600-58-1 |

|---|---|

分子式 |

C9H17N3O2S2 |

分子量 |

263.4 g/mol |

IUPAC名 |

dimorpholin-4-ylcarbamodithioic acid |

InChI |

InChI=1S/C9H17N3O2S2/c15-9(16)12(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2,(H,15,16) |

InChIキー |

HYUXOXBMXLJONN-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1N(C(=S)S)N2CCOCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Carbamodithioic acid, di-4-morpholinyl- can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

Morpholine+Carbon disulfide+Base→Carbamodithioic acid, di-4-morpholinyl-

The reaction is usually carried out under reflux conditions, with the temperature maintained around 80°C. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of carbamodithioic acid, di-4-morpholinyl- often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and chromatography for further purification.

化学反応の分析

Types of Reactions

Carbamodithioic acid, di-4-morpholinyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfoxides

Reduction: Thiols

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Carbamodithioic acid, di-4-morpholinyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.

Medicine: Research has explored its use in developing drugs for treating infections and other diseases.

Industry: It is used in the production of pesticides, herbicides, and other agricultural chemicals.

作用機序

The mechanism of action of carbamodithioic acid, di-4-morpholinyl- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

類似化合物との比較

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between di-4-morpholinylcarbamodithioic acid and related compounds from the evidence:

Substituent Effects on Properties

- Polarity and Solubility : The morpholinyl groups in the target compound enhance polarity compared to alkyl (diethyl, dipentyl) or aryl (dibenzyl) substituents, likely increasing solubility in polar solvents. This contrasts with ZBEC-70’s benzyl groups, which promote hydrophobicity .

- Bioactivity and Toxicity: Ethylenebis-dithiocarbamates (zineb, maneb) act as fungicides but degrade into toxic metabolites like ethylene thiourea (ETU).

- Thermal Stability: Metal complexes (e.g., Zn in ZBEC-70) enhance thermal stability, critical for rubber processing. Non-metal dithiocarbamates (e.g., diethyl-) are less stable, limiting industrial utility .

Regulatory and Environmental Considerations

- Zineb and maneb are listed under the Emergency Planning and Community Right-to-Know Act (EPCRA) due to their environmental and health risks .

- Morpholine rings may undergo faster biodegradation than aromatic substituents (e.g., benzyl in ZBEC-70), reducing environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。